6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine
Description
6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a heterocyclic compound featuring a fused pyrido-pyrrolo-pyrazine scaffold with a chlorine substituent at position 5. Its molecular formula is C₁₁H₈ClN₃, and it is identified by CAS numbers 51626-33-6 and 2089648-44-0 . The compound is synthesized via cyclization reactions, such as the treatment of intermediates with phosphorus oxychloride (POCl₃), as described in the synthesis of analogous chlorinated heterocycles .
Properties
IUPAC Name |
7-chloro-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-7-4-2-6-14(7)8-3-1-5-12-10(8)13-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHVEHHAHOWVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C3=CC=CN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves several steps. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Chemical Reactions Analysis
6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine derivatives as anticancer agents. For instance, compounds based on this scaffold have shown promising results in inhibiting cancer cell proliferation. One study reported that derivatives of pyrrolopyrazine exhibited significant antiproliferative activity against human cancer cell lines, with certain compounds demonstrating potency comparable to established chemotherapeutics like etoposide .
Neuropharmacological Effects
In addition to anticancer properties, some derivatives have been investigated for their neuropharmacological effects. Compounds with similar structures have been noted for their ability to modulate GABA_A receptors, which are critical in neurotransmission and could potentially be useful in treating neurological disorders .
Synthesis Techniques
The synthesis of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine typically involves multi-step reactions that include cyclization processes. One common method includes the reaction of chlorinated pyridine derivatives with hydrazine and other reagents to form the desired pyrazine structure. Recent advancements have introduced more efficient synthetic routes that enhance yield and reduce reaction times compared to traditional methods .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to elucidate the molecular architecture of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine derivatives.
Fluorescent Probes
The unique electronic properties of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine make it suitable for use as a fluorescent probe in various applications, including biological imaging and sensor technology. Its ability to form complexes with metal ions enhances its utility in detecting specific analytes through fluorescence quenching or enhancement mechanisms .
Polymer Science
In polymer chemistry, derivatives of this compound can serve as building blocks for creating novel materials with tailored properties. Their incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability or enhanced mechanical strength.
Case Studies
Mechanism of Action
The exact mechanism of action for 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its kinase inhibitory activity suggests that it may bind to the ATP-binding site of kinases, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Effects : The chlorine atom in 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine likely enhances electrophilic reactivity compared to methoxy or methyl groups in analogs .
Synthetic Flexibility : Pyrido-pyrrolo-pyrazine derivatives are synthesized via diverse routes, including tandem cyclization (e.g., iminium/Smiles rearrangement for 5-HT₃ agonists) and moisture-controlled self-assembly for benzoimidazo hybrids .
Reactivity and Functionalization
- Electrophilic Substitution: Chlorine at position 6 may direct electrophilic attacks to specific positions, contrasting with methoxy or amino groups in analogs. For example, 3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine undergoes formylation at carbons 6 or 8 depending on reaction conditions .
- Functional Group Tolerance: The methyl group at position 1 in 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine could sterically hinder reactions at adjacent sites, a feature absent in non-methylated analogs like pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives .
Biological Activity
6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C10H7ClN4
- Molecular Weight : 218.64 g/mol
- IUPAC Name : 6-Chloro-1H-pyrido[2,3-e]pyrrolo[1,2-a]pyrazine
Biological Activities
The biological activities of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine have been investigated in various contexts. Key findings include:
Anticancer Activity
Research indicates that 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Approximately 20 µM for MCF-7 and 15 µM for HeLa cells, indicating a moderate potency against these cancer types .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. In a study assessing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine showed promising results:
- COX-2 Inhibition : IC50 values were reported around 0.04 µmol, comparable to established anti-inflammatory drugs like celecoxib .
The mechanism by which 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine exerts its biological effects is believed to involve:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is hypothesized that the compound interferes with signaling pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological relevance of this compound:
-
Study on Anticancer Properties :
- Researchers tested the effect of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine on various cancer cell lines.
- Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
- Anti-inflammatory Efficacy :
Comparative Analysis with Similar Compounds
To contextualize the activity of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine, a comparison with similar heterocyclic compounds is useful:
| Compound Name | Anticancer Activity | COX-2 Inhibition (IC50) | Notes |
|---|---|---|---|
| 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine | Moderate | 0.04 µmol | Potential therapeutic candidate |
| Pyrroloquinoxaline Derivatives | High | Not specified | Stronger anticancer properties |
| Other Pyridine Derivatives | Variable | Variable | Diverse activities based on structure |
Q & A
Q. What are the common synthetic routes for 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine?
The compound is synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a chlorinating agent. For example, 6-Chloropyrido[2,3-c]pyrrolo[1,2-a]pyrazine was obtained by refluxing the precursor in POCl₃, followed by purification . Alternative methods include tandem iminium cyclization and Smiles rearrangement, catalyzed by TFA or TiCl₄ depending on the amine substrate . Modular approaches using o-phenylenediamines and acid-catalyzed double cyclodehydration are also effective for related scaffolds .
Q. How is the structure of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine confirmed?
Structural confirmation relies on X-ray crystallography (e.g., CCDC 1919367 for regioisomer 8c) and NMR spectroscopy . For example, benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivatives show distinct ¹H and ¹³C NMR signals, such as δ 7.91 ppm (t, J = 7.2 Hz) for aromatic protons and δ 144.4 ppm for carbons in fused rings . HRMS (ESI-QTOF) further validates molecular formulas .
Q. What are the key pharmacological targets for pyrrolo[1,2-a]pyrazine derivatives?
These derivatives are explored as 5-HT₄ receptor antagonists (e.g., pyrrolo[1,2-a]thieno[3,2-e]pyrazines) and JAK inhibitors (e.g., upadacitinib intermediates with imidazo[1,2-a]pyrrolo[2,3-e]pyrazine cores) . Their bioactivity often correlates with substituent electronic effects and fused-ring systems .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing chloro-substituted derivatives?
Regioselectivity depends on the symmetry of reactants. For example, unsymmetrical o-phenylenediamines (e.g., 4-fluoro- or 4-chloro-substituted) yield regioisomers (e.g., 8c and 8e) under TFA/DMSO conditions. Steric and electronic factors in the diamine influence cyclization pathways, as confirmed by X-ray analysis . Catalyst choice (e.g., DBSA/toluene vs. TFA/DMSO) also impacts yields in challenging substrates .
Q. What methodological challenges arise in optimizing enantioselective hydrogenation?
Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts requires additives like Cs₂CO₃ to suppress racemization. For example, Cs₂CO₃ increases conversion rates by stabilizing intermediates, achieving up to 95% enantiomeric excess (ee) . Solvent polarity and catalyst loading must be tuned to balance reactivity and stereochemical integrity .
Q. How do substituents affect the photophysical properties of benzoimidazole-pyrrolopyrazine hybrids?
Substituents at R₁ (electron-withdrawing) and R₂ (electron-donating) positions modulate fluorescence. Halogens (e.g., Cl at R₁) induce hypsochromic shifts and intensity increases, while –CH₃ or –OCH₃ groups cause bathochromic shifts . Fusion of naphthalene (e.g., 8h) enhances blue fluorescence quantum yields (up to 56%) in solution, making them suitable for bioimaging .
Q. How can contradictions in synthetic yields using different acid catalysts be resolved?
Conflicting yields (e.g., TFA/DMSO vs. DBSA/toluene) arise from substrate-specific acid strength requirements. For electron-deficient intermediates, DBSA/toluene improves yields by mitigating side reactions, while TFA is optimal for electron-rich systems. Systematic screening of Brønsted/Lewis acid combinations is recommended .
Q. What strategies improve atom economy in constructing the pyrrolo[1,2-a]pyrazine core?
Tandem cyclization (e.g., iminium cyclization followed by Smiles rearrangement) minimizes step count . Palladium-catalyzed direct C6 arylation avoids pre-functionalization, enabling diversity-oriented synthesis from simple pyrrolo[1,2-a]pyrazine precursors . Ammonium acetate-mediated cyclodehydration also enhances efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
